molecular formula C9H9N3O4 B1681625 Sepin-1

Sepin-1

Cat. No.: B1681625
M. Wt: 223.19 g/mol
InChI Key: YLVSVJDCTDBERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Sepin-1 is a potent non-competitive inhibitor of separase , an enzyme that resolves chromosomal cohesion and centriole engagement during mitosis . Separase is a known oncogene, widely overexpressed in numerous human tumors of breast, bone, brain, blood, and prostate . Therefore, it has emerged as a target for cancer therapy .

Mode of Action

This compound interacts with separase, inhibiting its enzymatic activity . This interaction results in the inhibition of cell proliferation, migration, and wound healing . Furthermore, this compound decreases the expression of Forkhead box protein M1 (FoxM1) , a cell cycle-driving protein, and its target genes in the cell cycle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle. Specifically, it impacts the resolution of chromosomal cohesion and centriole engagement during mitosis . This compound reduces the expression of FoxM1 and its target genes in the cell cycle, including Plk1, Cdk1, Aurora A, and Lamin B1 . Additionally, expressions of Raf kinase family members A-Raf, B-Raf, and C-Raf are also inhibited following treatment with this compound .

Pharmacokinetics

The metabolism of this compound plays a critical role in its efficacy and safety. In human liver microsomes, seven metabolites of this compound were identified, including one cysteine–this compound adduct and one glutathione–this compound adduct . Multiple enzymes, including CYP2D6 and CYP3A4, contribute to the metabolism of this compound . This information can be used to optimize the structures of this compound for more suitable pharmacological properties .

Result of Action

This compound hinders the growth of cancer cells, cell migration, and wound healing . The inhibition of cell growth induced by this compound doesn’t appear to be through apoptosis but rather due to growth inhibition .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, this compound moderately inhibits CYP1A2, CYP2C19, and CYP3A4 with IC 50 < 10 μM but weakly inhibits CYP2B6, CYP2C8/9, and CYP2D6 with IC 50 > 10 μM . This information can be used to predict the possible this compound interactions with other chemotherapeutic drugs .

Biochemical Analysis

Biochemical Properties

Sepin-1 interacts with separase, a cysteine protease . This interaction inhibits the proteolytic activity of separase, preventing the cleavage of cohesin Rad21, a protein crucial for maintaining sister chromatid cohesion . This compound also interacts with various CYP450 enzymes, including CYP2D6 and CYP3A4, which are involved in its metabolism .

Cellular Effects

This compound has been shown to inhibit cell proliferation and migration . It also decreases the expression of FoxM1, a protein involved in cell cycle progression . These effects can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to separase and inhibiting its proteolytic activity . This prevents the cleavage of cohesin Rad21, leading to the inhibition of sister chromatid separation and cell cycle progression . This compound also influences gene expression by reducing the levels of FoxM1 .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to be well-tolerated in murine and canine models during single- and repeat-dose toxicology studies . Information on this compound’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth at a dosage of 10 mg/kg . The effects of this compound at different dosages and any potential threshold, toxic, or adverse effects at high doses have not been fully explored .

Metabolic Pathways

This compound is metabolized in human, mouse, and rat liver microsomes, with seven metabolites identified, including one cysteine–this compound adduct and one glutathione–this compound adduct . Multiple enzymes, including CYP2D6 and CYP3A4, contribute to the metabolism of this compound .

Preparation Methods

The synthesis of Sepin-1 involves several steps, starting with the preparation of the benzimidazole core structure. The synthetic route typically includes the following steps:

    Formation of Benzimidazole Core: The reaction of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Nitration: Introduction of a nitro group at the desired position on the benzimidazole ring using a nitrating agent such as nitric acid.

    Oxidation: Oxidation of the benzimidazole derivative to introduce the 1,3-dioxide functionality using an oxidizing agent like hydrogen peroxide.

Chemical Reactions Analysis

Sepin-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: this compound can undergo reduction reactions to form reduced metabolites.

    Substitution: this compound can participate in substitution reactions, particularly involving its nitro group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents. The major products formed from these reactions include various metabolites and adducts, which can be analyzed using metabolomic approaches .

Scientific Research Applications

Sepin-1 has several scientific research applications, including:

Comparison with Similar Compounds

Sepin-1 is unique among separase inhibitors due to its noncompetitive inhibition mechanism and its ability to induce apoptosis in cancer cells. Similar compounds include other separase inhibitors that have been identified through high-throughput screening of small compound libraries . These inhibitors also target separase but may differ in their inhibition mechanisms and efficacy.

Similar Compounds

    Sepin-2: Another separase inhibitor identified through high-throughput screening.

    Sepin-3: A separase inhibitor with a different chemical structure but similar inhibitory effects on separase.

This compound stands out due to its well-characterized mechanism of action and its potential for therapeutic applications in cancer treatment.

Properties

IUPAC Name

2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSVJDCTDBERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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